Technical Profile: 4-Isopentylbenzoic Acid (CAS 42753-27-3)
Technical Profile: 4-Isopentylbenzoic Acid (CAS 42753-27-3)
The following technical guide details the chemical properties, synthesis, and applications of 4-Isopentylbenzoic acid (CAS 42753-27-3).
Chemical Class: Alkylbenzoic Acid | Role: Liquid Crystal Mesogen & Pharmaceutical Intermediate
Executive Summary
4-Isopentylbenzoic acid (also known as 4-(3-methylbutyl)benzoic acid ) is a para-substituted aromatic carboxylic acid featuring a branched alkyl tail. It serves as a critical structural motif in Materials Science and Medicinal Chemistry.
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In Liquid Crystals (LCs): It acts as a "calamitic" (rod-like) mesogen. The rigid benzoic acid core provides directional ordering, while the flexible isopentyl tail lowers melting transitions and stabilizes nematic/smectic phases.
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In Drug Discovery: The isopentyl group functions as a lipophilic anchor, modulating the partition coefficient (LogP) of drug candidates without significantly altering the electronic properties of the pharmacophore.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Identification
| Parameter | Detail |
| CAS Number | 42753-27-3 |
| IUPAC Name | 4-(3-methylbutyl)benzoic acid |
| Synonyms | p-Isopentylbenzoic acid; 4-Isoamylbenzoic acid |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| SMILES | CC(C)CCc1ccc(C(=O)O)cc1 |
Physicochemical Profile
Note: Values marked with () are predicted based on structure-property relationships of homologous 4-alkylbenzoic acids.*
| Property | Value / Range | Context |
| Physical State | Crystalline Solid | White to off-white powder or needles. |
| Melting Point | 100°C – 115°C | Estimated range based on 4-n-butyl (101°C) and 4-tert-butyl (164°C) analogs. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point due to hydrogen-bonded dimerization. |
| pKa (Acid) | 4.2 – 4.4 | Comparable to benzoic acid (4.20); alkyl group has minimal electronic effect. |
| LogP (Lipophilicity) | 3.8 – 4.1 | Highly lipophilic; limited water solubility (<50 mg/L). |
| Solubility | Soluble | Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate. |
Synthetic Methodologies
The synthesis of 4-isopentylbenzoic acid requires establishing the carbon skeleton with high regioselectivity at the para position.
Route A: Oxidation of 1-Isopentyl-4-Methylbenzene (Industrial Scale)
This route is preferred for scalability. It utilizes toluene as a starting material, exploiting the para-directing nature of the methyl group during alkylation, followed by selective oxidation.[1]
Protocol:
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Alkylation: Toluene is reacted with isopentyl chloride (1-chloro-3-methylbutane) using a Lewis acid catalyst (AlCl₃) at 0–5°C.
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Selectivity Note: Low temperature favors para-substitution over ortho due to the steric bulk of the isopentyl group.
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Oxidation: The resulting 1-isopentyl-4-methylbenzene is oxidized using Potassium Permanganate (KMnO₄) or industrial catalytic air oxidation (Co/Mn catalyst).
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Critical Control: The isopentyl chain is susceptible to benzylic oxidation. Milder conditions (e.g., dilute HNO₃ or controlled catalytic oxidation) are required to oxidize the methyl group to -COOH without degrading the branched alkyl tail.
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Route B: Grignard Carboxylation (High Purity/Lab Scale)
This method avoids isomer separation issues and is ideal for generating analytical standards.
Protocol:
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Precursor Prep: Start with 1-bromo-4-isopentylbenzene.
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Grignard Formation: React with Magnesium turnings in anhydrous THF/Diethyl Ether under N₂ atmosphere to form the arylmagnesium bromide.
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Carboxylation: Bubble dry CO₂ gas through the solution at -78°C to 0°C.
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Workup: Acidify with HCl to precipitate the carboxylic acid. Recrystallize from Ethanol/Water.
Synthesis Workflow Visualization
Figure 1: Comparative synthetic pathways. Route A (top) is atom-economical for scale; Route B (bottom) offers higher regiochemical purity.
Applications & Mechanisms
Liquid Crystal (LC) Engineering
4-Isopentylbenzoic acid is a "mesogenic core" precursor. When dimerized or esterified, it forms rod-like molecules essential for nematic phases.
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Structural Logic: The benzene ring provides the rigid core (hard segment), while the isopentyl group acts as a flexible tail (soft segment).
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Isopentyl Advantage: Unlike a straight n-pentyl chain, the terminal branching of the isopentyl group introduces a "kink" that disrupts crystal packing slightly. This often lowers the melting point (
) while maintaining the clearing point ( ), effectively widening the nematic temperature range of the final LC material.
Pharmaceutical Intermediate
In drug design, this moiety is used to optimize Structure-Activity Relationships (SAR) .
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Lipophilic Anchor: The isopentyl group adds significant hydrophobicity (+LogP). This is utilized to improve blood-brain barrier (BBB) penetration or to anchor the molecule into hydrophobic pockets of target proteins (e.g., PPAR receptors or viral proteases).
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Metabolic Stability: The terminal branching hinders
-oxidation (a common metabolic clearance pathway for straight alkyl chains), potentially extending the half-life ( ) of the drug.
Analytical Characterization
To validate the identity of CAS 42753-27-3, the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (s, 1H) | Carboxylic acid proton (-COOH). |
| δ 7.8 (d, 2H), 7.3 (d, 2H) | Para-substituted aromatic system (AA'BB' pattern). | |
| δ 2.6 (t, 2H) | Benzylic -CH₂- adjacent to the ring. | |
| δ 0.9 (d, 6H) | Terminal gem-dimethyl group (Isopentyl signature). | |
| IR Spectroscopy | 1680–1700 cm⁻¹ | C=O stretch (strong, carboxylic acid dimer). |
| 2800–3000 cm⁻¹ | Broad O-H stretch (acid) + C-H alkyl stretches. | |
| Mass Spectrometry | m/z 192 [M]⁺ | Molecular ion peak.[2] |
| m/z 135 [M - C₄H₉]⁺ | Loss of isopentyl tail (Tropylium ion formation). |
Handling & Safety Protocols
GHS Classification: Warning (Irritant)
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard Operating Procedure (SOP):
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Benzoic acid derivatives are stable but can sublime slightly over long periods at high temperatures.
References
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PubChem. (n.d.). 4-Isobutyl-3-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-amino-, 3-methylbutyl ester (Spectral Data Reference). National Institute of Standards and Technology. Retrieved from [Link]
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Organic Syntheses. (n.d.). General Procedures for Alkylbenzoic Acids. Org. Synth. Coll. Vol. 3, p. 553. Retrieved from [Link]
